molecular formula C18H23F3N4O2 B2483147 2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine CAS No. 2380033-31-6

2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine

Cat. No.: B2483147
CAS No.: 2380033-31-6
M. Wt: 384.403
InChI Key: ARLSYNGUZRQBRG-UHFFFAOYSA-N
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Description

2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the reaction of an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions. The piperidine ring can be introduced via nucleophilic substitution reactions, and the trifluoromethyl group is often incorporated using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Agrochemicals: Possible application as a pesticide or herbicide due to its bioactive properties.

    Materials Science: Utilization in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

3-propan-2-yl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N4O2/c1-12(2)16-23-15(27-24-16)10-25-8-4-5-13(9-25)11-26-17-14(18(19,20)21)6-3-7-22-17/h3,6-7,12-13H,4-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLSYNGUZRQBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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